molecular formula C29H27FN6O4S B607882 5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide CAS No. 1416334-69-4

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide

Cat. No. B607882
CAS RN: 1416334-69-4
M. Wt: 574.6314
InChI Key: AJOGHKUZDLYXKS-UHFFFAOYSA-N
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Description

GSK-A1 is an inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα;  IC50 = 3.16 nM). It is selective for PI4KIIIα over PI4KIIIβ, PI3Kα, PI3Kβ, and PI3Kδ (IC50s = >50 nM) but also inhibits PI3Kγ (IC50 = 15.8 nM). GSK-A1 decreases the levels of phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) but not PtdIns-(4,5)-P2 in HEK293 cells expressing the angiotensin II type 1 (AT1) receptor (IC50 = 3 nM). GSK-A1 inhibits hepatitis C virus (HCV) genotype 1a and 1b replication.
GSK-A1 is a novel potent inhibitor of PI4KA.

Scientific Research Applications

Role in Hormone Secretion

GSK-A1 has been found to play a significant role in the control of hormone secretion by pituitary cells . It not only acts as a precursor of PI (4,5)P2, but also as a key signaling molecule in many cell types, including pituitary cells, where it controls hormone secretion in a PI (4,5)P2-independent manner .

Potential Anticancer Agent

GSK-A1 has shown potential as an anticancer agent. It has been found to inhibit PtdIns (4,5)P2 resynthesis with an IC50 of about 3 nM . This suggests that GSK-A1 could be used in the treatment of various types of cancer.

Role in Cellular Signaling and Exocytosis

GSK-A1 plays a crucial role in cellular signaling and exocytosis, particularly in hormone-producing pituitary cells . It contributes to the control of pituitary cell functions, including hormone synthesis and secretion .

Inhibitor of PI4KA

GSK-A1 is a potent inhibitor of PI4KA, an enzyme that plays a key role in maintaining plasma membrane phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate levels . This makes it a potential therapeutic agent for conditions related to the dysregulation of these phospholipids.

Role in Drug Development

GSK-A1 is part of a series of compounds that have been optimized to create a potent and selective oral CHK1 preclinical development candidate with in vivo efficacy as a potentiator of DNA damaging chemotherapy and as a single agent .

Role in Phosphoinositide Signaling

GSK-A1 has been found to play a role in phosphoinositide signaling. It has been shown to inhibit PIP2 resynthesis, which is important in the regulation of this process .

properties

IUPAC Name

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOGHKUZDLYXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Reactant of Route 4
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide

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